7n-Methyl-8-hydroguanosine-5'-diphosphate

Catalog No.
S1795143
CAS No.
104809-16-7
M.F
C11H19N5O11P2
M. Wt
459.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7n-Methyl-8-hydroguanosine-5'-diphosphate

CAS Number

104809-16-7

Product Name

7n-Methyl-8-hydroguanosine-5'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C11H19N5O11P2

Molecular Weight

459.24 g/mol

InChI

InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1

InChI Key

QQODJOAVWUWVHJ-KQYNXXCUSA-N

SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O

7n-Methyl-8-hydroguanosine-5'-diphosphate is a nucleoside diphosphate derivative of guanosine, characterized by the presence of a methyl group at the nitrogen in position 7 and a hydroxy group at position 8 of the purine ring. Its chemical formula is C₁₁H₁₉N₅O₁₁P₂, with a molecular weight of approximately 459.243 g/mol. This compound plays a crucial role in various biological processes, particularly in cellular signaling and metabolism.

The mechanism of action of 7mG-GDP in biological systems is not well-documented in publicly available scientific research. However, related molecules like m7G function in mRNA capping [, ]. During mRNA capping, a guanine nucleotide with a methyl group (m7G) is attached to the 5' end of mRNA, which can influence mRNA stability and translation [].

Such as methylation and phosphorylation.
  • Enzymatic Synthesis: Enzymes can be utilized to catalyze the formation of this compound from simpler substrates, providing higher specificity and yield.
  • Biotechnological Methods: Utilizing recombinant DNA technology, microorganisms can be engineered to produce this compound through metabolic pathways that incorporate the necessary enzymes for its synthesis .
  • This compound exhibits significant biological activity, primarily as a signaling molecule. It is involved in various cellular processes, including:

    • Signal Transduction: It acts as a secondary messenger in intracellular signaling pathways, influencing cellular responses to external stimuli.
    • Metabolic Regulation: The compound plays a role in regulating metabolic pathways, particularly those related to nucleotide synthesis and degradation.
    • Antiviral Activity: Some studies suggest that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication mechanisms .

    7n-Methyl-8-hydroguanosine-5'-diphosphate has several applications in research and biotechnology:

    • Research Tool: It is used as a biochemical probe to study nucleotide metabolism and signaling pathways.
    • Therapeutic Potential: Its derivatives are being explored for potential therapeutic applications, particularly in antiviral therapies and cancer treatment due to their ability to modulate cellular processes.
    • Diagnostic

    Studies have shown that 7n-methyl-8-hydroguanosine-5'-diphosphate interacts with various proteins and enzymes:

    • Protein Kinases: It can act as a substrate for specific kinases, influencing phosphorylation cascades within cells.
    • Receptors: The compound may bind to certain receptors involved in signal transduction pathways, modulating their activity .
    • Enzymatic Interactions: Interaction with enzymes involved in nucleotide metabolism has been documented, highlighting its role in regulating these pathways.

    Several compounds share structural similarities with 7n-methyl-8-hydroguanosine-5'-diphosphate. Here are some notable examples:

    Compound NameStructural FeaturesUnique Aspects
    Guanosine 5'-triphosphateTriphosphate group; no methylationCentral role in energy transfer and signaling
    7-methylguanosineMethylation at position 7; no hydroxy groupInvolved primarily in RNA modification
    8-hydroxyguanosineHydroxy group at position 8; no methylationAssociated with oxidative stress response
    7n-Methyl-8-hydroguanosine-5'-monophosphateMonophosphate form; less phosphate groupsLower energy state; serves different metabolic roles

    The uniqueness of 7n-methyl-8-hydroguanosine-5'-diphosphate lies in its specific methylation and hydroxy modifications, which confer distinct biological activities compared to its analogs. These modifications influence its interactions with enzymes and receptors, making it a significant player in cellular signaling and metabolism.

    XLogP3

    -5

    Hydrogen Bond Acceptor Count

    14

    Hydrogen Bond Donor Count

    7

    Exact Mass

    459.05563043 g/mol

    Monoisotopic Mass

    459.05563043 g/mol

    Heavy Atom Count

    29

    Wikipedia

    7-methyl-7,8-dihydroguanosine-5'-diphosphate
    7n-Methyl-8-Hydroguanosine-5'-Diphosphate

    Dates

    Modify: 2024-04-14

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